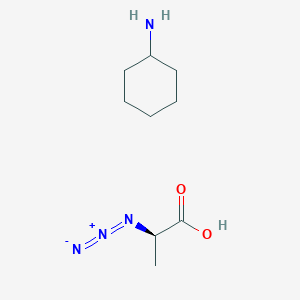

D-azidoalanine CHA salt

Content Navigation

Product Name

Molecular Formula

Molecular Weight

Synonyms

D-azidoalanine CHA salt is a derivative of the amino acid alanine, modified with an azido functional group. It is characterized by the molecular formula and has a molecular weight of 214.27 g/mol. The compound is typically synthesized as a salt with cyclohexylammonium, which enhances its solubility and stability in various applications. D-azidoalanine CHA salt is notable for its utility in click chemistry, a powerful method for bioconjugation and labeling in biochemical research .

D-azidoalanine CHA salt exhibits interesting biological properties, particularly in its role as a substrate in metabolic labeling studies. Its azido group allows for selective incorporation into proteins and peptides, enabling researchers to track biological processes through techniques such as bioorthogonal labeling. This property is especially useful in studying protein interactions and dynamics within living cells . Furthermore, D-azidoalanine has been shown to influence cellular pathways, making it a potential candidate for therapeutic applications .

The synthesis of D-azidoalanine CHA salt can be achieved through various methods:

- Direct Azidation: This method involves converting D-alanine to D-azidoalanine through a reaction with sodium azide under appropriate conditions.

- Fmoc Protection Strategy: The amino group of alanine can be protected using Fmoc (9-fluorenylmethoxycarbonyl) before azidation to improve yields and purities during synthesis.

- Click Chemistry Approaches: Incorporating D-azidoalanine into larger peptide sequences via click chemistry allows for efficient synthesis of complex structures .

These methods have been optimized to produce high-purity compounds suitable for various research applications.

D-azidoalanine CHA salt has several important applications:

- Bioconjugation: It serves as a key reagent in click chemistry for attaching biomolecules to surfaces or other biomolecules.

- Metabolic Labeling: Utilized in studying protein dynamics and interactions within cells.

- Peptide Synthesis: Acts as a building block in the synthesis of azide-containing peptides for drug development and research .

- Diagnostics: Potential use in developing diagnostic tools that require specific labeling of biomolecules.

Studies on D-azidoalanine CHA salt have focused on its interactions within biological systems. The compound's ability to form stable conjugates through click chemistry allows researchers to explore various protein-ligand interactions. For instance, it can be used to label proteins selectively without disrupting their function, facilitating the study of protein localization and dynamics in live cells . Additionally, interaction studies have demonstrated that D-azidoalanine can influence cellular signaling pathways, providing insights into its potential therapeutic roles.

Several compounds share structural similarities with D-azidoalanine CHA salt, including:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| L-Azidoalanine | Amino Acid | Enantiomeric form that may exhibit different biological activities. |

| 3-Azido-D-alanine | Azido-modified Amino Acid | Used primarily in bacterial labeling applications. |

| D-Azidovaline CHA Salt | Azido-modified Amino Acid | Similar structure but with a different side chain; used in similar applications. |

| Azidoaspartic Acid | Azido-modified Amino Acid | Contains an additional carboxylic acid group; used in neurochemical studies. |

D-azidoalanine CHA salt stands out due to its specific azide placement on the alanine backbone, enabling unique reactivity patterns that are advantageous for bioconjugation and metabolic studies .

D-azidoalanine cyclohexylamine salt (D-azidoalanine CHA salt) is an organic compound with the molecular formula C9H18N4O2 [1] [4]. This compound consists of D-azidoalanine, which forms an ionic bond with cyclohexylamine as the counterion [3] [4]. The molecular weight of D-azidoalanine CHA salt is 214.27 g/mol, making it a relatively small molecule in the category of modified amino acids [1] [3] [9].

The structural characterization of D-azidoalanine CHA salt reveals that it contains several key functional groups. The compound features an azido group (N3) at the alpha carbon position, replacing the amino group found in natural alanine [7] [9]. The carboxylate group of the D-azidoalanine forms an ionic bond with the protonated amine of cyclohexylamine, resulting in the salt formation [4] [9]. The molecular structure can be more precisely described as cyclohexanaminium (R)-2-azidopropanoate, highlighting its salt nature and stereochemical configuration [1] [3].

| Property | Value |

|---|---|

| Chemical Name | Cyclohexanaminium (R)-2-azidopropanoate |

| Molecular Formula | C9H18N4O2 |

| Molecular Weight | 214.27 g/mol |

| CAS Number | 1286671-07-5 |

| Alternative Notation | C3H5N3O2- C6H13N |

The structural composition of D-azidoalanine CHA salt can be divided into two main components: the D-azidoalanine moiety and the cyclohexylamine counterion [4] [9]. The D-azidoalanine portion contains a central carbon atom with an azido group, a methyl side chain, and a carboxylate group, while the cyclohexylamine portion consists of a cyclohexane ring with an ammonium group [1] [3] [4].

Stereochemical Configuration and Chirality

D-azidoalanine CHA salt exhibits specific stereochemical properties due to the presence of a chiral center at the alpha carbon of the azidoalanine component [7] [12]. The "D" designation in D-azidoalanine indicates that the compound has the (R)-configuration at this stereogenic center, which is opposite to the naturally occurring L-amino acids found in most proteins [7] [22]. This stereochemical configuration is crucial for its biological and chemical applications, as it can confer different properties compared to its L-enantiomer [12] [22].

The stereochemistry of D-azidoalanine CHA salt is particularly important when considering its potential applications in chemical synthesis and bioconjugation [19] [23]. The D-configuration provides mirror-image stereochemistry compared to naturally occurring L-amino acids, which can influence its reactivity and interactions with other chiral molecules [12] [13]. This stereochemical property makes D-azidoalanine CHA salt valuable in applications requiring specific stereochemical control [13] [22].

The chirality of D-azidoalanine CHA salt also affects its physical properties, such as optical rotation [13] [25]. While the specific optical rotation value for D-azidoalanine CHA salt is not widely reported in the literature, similar compounds with the D-configuration typically exhibit positive optical rotation values when measured using polarized light [13] [22]. This property can be used to verify the stereochemical purity of the compound [25] [13].

The azido group in D-azidoalanine CHA salt can influence the preferred conformation of the molecule through what is known as the "azido gauche effect" [11] [13]. This effect can induce specific conformational preferences that may differ from those of the non-azido analog, potentially affecting its reactivity and interactions with other molecules [11] [19].

Physical Properties and Stability Parameters

D-azidoalanine CHA salt exists as a crystalline solid at room temperature [1] [4]. While specific melting point data for D-azidoalanine CHA salt is limited in the literature, similar azido-modified amino acid salts typically exhibit melting points in the range of 100-200°C [25] [26]. The compound's physical state is influenced by the ionic interactions between the carboxylate group of D-azidoalanine and the ammonium group of cyclohexylamine [4] [16].

The solubility profile of D-azidoalanine CHA salt is characteristic of amino acid salts, showing good solubility in water and polar organic solvents such as methanol and dimethyl sulfoxide [19] [25]. The salt formation with cyclohexylamine generally enhances the water solubility compared to the free acid form of D-azidoalanine [16] [19]. This improved solubility is advantageous for applications in aqueous reaction systems, particularly in bioconjugation reactions [19] [23].

Regarding stability, D-azidoalanine CHA salt contains the azido functional group, which is known to be a high-energy moiety [24] [29]. Azido compounds generally require careful handling due to their potential thermal instability at elevated temperatures [24] [29]. Thermal analysis of similar azido compounds suggests that D-azidoalanine CHA salt would likely undergo decomposition at temperatures above 150-200°C, with the azido group being the primary site of thermal decomposition [26] [29].

The stability of D-azidoalanine CHA salt under various storage conditions is an important consideration [26] [29]. The compound is generally stable when stored at lower temperatures (4°C or below) and protected from light, moisture, and air [19] [26]. Extended storage at room temperature or exposure to elevated temperatures may lead to gradual decomposition of the azido group [24] [29].

| Physical Property | Characteristic |

|---|---|

| Physical State | Crystalline solid |

| Color | White to off-white |

| Solubility | Soluble in water and polar organic solvents |

| Storage Recommendation | 4°C, protected from light and moisture |

| Thermal Stability | Potential decomposition above 150-200°C |

The presence of the azido group also contributes to the compound's sensitivity to reducing agents and certain catalysts, particularly those containing transition metals like copper and ruthenium [21] [24]. This reactivity is exploited in click chemistry applications but requires consideration when handling and storing the compound [21] [23].

Spectroscopic Characteristics

D-azidoalanine CHA salt exhibits distinctive spectroscopic characteristics that are valuable for its identification and structural analysis [30] [32]. These spectroscopic properties are primarily influenced by the azido group and the salt formation with cyclohexylamine [32] [35].

In infrared (IR) spectroscopy, the azido group of D-azidoalanine CHA salt displays a characteristic strong absorption band in the region of 2100-2120 cm⁻¹, corresponding to the asymmetric stretching vibration of the N₃ moiety [32] [35]. This distinctive azide vibration is one of the most reliable spectroscopic markers for confirming the presence of the azido functionality in the compound [32] [17]. Additionally, the carboxylate group shows characteristic absorption bands at approximately 1600-1650 cm⁻¹ (asymmetric stretch) and 1400-1450 cm⁻¹ (symmetric stretch) [17] [30].

Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable structural information about D-azidoalanine CHA salt [30] [31]. In the ¹H NMR spectrum, the alpha proton of D-azidoalanine typically appears as a quartet at approximately 3.8-4.2 ppm, while the methyl group protons show a doublet at around 1.4-1.6 ppm [30] [31]. The cyclohexylamine counterion exhibits characteristic signals for its ring protons in the range of 1.0-2.0 ppm, with the proton adjacent to the nitrogen appearing at approximately 2.9-3.1 ppm [30] [16].

The ¹³C NMR spectrum of D-azidoalanine CHA salt shows characteristic signals for the carboxylate carbon at approximately 170-175 ppm, the alpha carbon at 60-65 ppm, and the methyl carbon at 15-20 ppm [30] [31]. The cyclohexylamine counterion carbons appear in the aliphatic region between 20-50 ppm [30] [16].

Mass spectrometry (MS) analysis of D-azidoalanine CHA salt typically shows characteristic fragmentation patterns [33] [7]. The molecular ion peak corresponding to the molecular weight of 214.27 may be observed, although azido compounds often show complex fragmentation patterns due to the loss of nitrogen from the azido group [33] [7]. Common fragment ions include those resulting from the loss of N₂ (M-28) and the complete azido group (M-42) [33] [7].

Ultraviolet-visible (UV-Vis) spectroscopy of D-azidoalanine CHA salt shows limited absorption in the UV region, primarily due to the azido group, which typically exhibits weak absorption at around 250-290 nm [34] [35]. This spectroscopic property is less distinctive compared to the IR and NMR characteristics but can still contribute to the compound's identification [34] [35].

Two-dimensional infrared (2D-IR) spectroscopy has revealed that azido-derivatized amino acids like D-azidoalanine exhibit vibrational coupling and frequency fluctuations that can provide insights into their molecular dynamics and interactions [32] [35]. These advanced spectroscopic techniques have shown that the azido group's vibrational properties are sensitive to the local environment, making it a valuable probe for studying molecular interactions [32] [35].

Cyclohexylamine Salt Properties

The cyclohexylamine component of D-azidoalanine CHA salt significantly influences the compound's overall properties [16] [28]. Cyclohexylamine (C₆H₁₃N) is an aliphatic primary amine with a cyclohexane ring structure that forms salts with various acids, including amino acids like D-azidoalanine [16] [28].

The salt formation between D-azidoalanine and cyclohexylamine occurs through an acid-base reaction, where the carboxylic acid group of D-azidoalanine donates a proton to the amine group of cyclohexylamine [16] [28]. This results in an ionic interaction between the negatively charged carboxylate anion and the positively charged cyclohexylammonium cation [16] [4]. The resulting salt typically exhibits enhanced stability and altered physicochemical properties compared to the free acid form [16] [28].

Cyclohexylamine has a pKa value of approximately 10.6, making it a moderately strong base [16] [28]. This basicity is sufficient to form stable salts with carboxylic acids, including amino acids like D-azidoalanine [16] [28]. The resulting salt formation generally leads to improved crystallinity, which can facilitate purification and handling of the compound [16] [4].

The physical properties of cyclohexylamine that influence the salt characteristics include its boiling point of 134.5°C, melting point of -17.8°C, and density of 0.8647 g/cm³ [16] [28]. As a counterion in D-azidoalanine CHA salt, cyclohexylamine contributes to the overall molecular weight and affects properties such as solubility, crystallinity, and thermal stability [16] [4].

| Cyclohexylamine Property | Value |

|---|---|

| Molecular Formula | C₆H₁₃N |

| Molecular Weight | 99.18 g/mol |

| pKa | 10.63 |

| Physical State (pure) | Colorless liquid |

| Boiling Point | 134.5°C |

| Density | 0.8647 g/cm³ |

The cyclohexylamine salt formation provides several advantages for D-azidoalanine, including improved stability, enhanced solubility in certain solvents, and better crystallization properties [16] [4]. These characteristics make D-azidoalanine CHA salt more suitable for storage, handling, and application in various chemical reactions compared to the free acid form [16] [4].

The crystal structure of D-azidoalanine CHA salt is influenced by the packing arrangement of the cyclohexylammonium cations and D-azidoalanine anions in the solid state [27] [16]. While specific crystallographic data for D-azidoalanine CHA salt is limited in the literature, similar amino acid salts typically form crystal structures stabilized by hydrogen bonding networks involving the ammonium group of cyclohexylamine and the carboxylate group of the amino acid [27] [16].

Comparison with Free Acid Form

D-azidoalanine CHA salt differs significantly from its free acid form (D-azidoalanine) in several key aspects, including physical properties, stability, and reactivity [5] [7]. The free acid form of D-azidoalanine has the molecular formula C₃H₆N₄O₂ and a molecular weight of 130.11 g/mol, which is considerably lower than the CHA salt form (214.27 g/mol) [5] [7].

The solubility profiles of the two forms differ markedly [16] [19]. While the free acid form of D-azidoalanine has limited solubility in water and many organic solvents, the CHA salt form exhibits enhanced solubility in aqueous media and polar organic solvents [16] [19]. This improved solubility is a direct result of the salt formation, which increases the ionic character of the compound and facilitates interactions with polar solvents [16] [19].

The physical state of the two forms also differs [5] [7]. The free acid form of D-azidoalanine typically exists as a crystalline solid with different crystallization patterns compared to the CHA salt form [5] [7]. The melting point and thermal stability characteristics also vary between the two forms, with the salt form generally showing different thermal behavior due to the presence of the cyclohexylamine counterion [26] [29].

The pH-dependent behavior of the two forms is another point of distinction [16] [25]. The free acid form of D-azidoalanine exhibits typical amino acid behavior with isoelectric point characteristics, while the CHA salt form maintains a more consistent pH in solution due to the buffering effect of the cyclohexylamine counterion [16] [25].

| Property | D-azidoalanine (Free Acid) | D-azidoalanine CHA Salt |

|---|---|---|

| Molecular Formula | C₃H₆N₄O₂ | C₉H₁₈N₄O₂ |

| Molecular Weight | 130.11 g/mol | 214.27 g/mol |

| Solubility in Water | Limited | Enhanced |

| Physical State | Crystalline solid | Crystalline solid |

| Stability | Variable | Generally improved |

| pH in Solution | Acidic | Near neutral |

The spectroscopic characteristics of the two forms also show notable differences [30] [32]. In IR spectroscopy, while both forms exhibit the characteristic azido group absorption at around 2100-2120 cm⁻¹, the carboxylate vibrations differ between the free acid (COOH) and the salt form (COO⁻) [30] [32]. In NMR spectroscopy, the chemical shifts of the alpha proton and carbon signals show differences between the two forms, reflecting the different electronic environments [30] [31].

The reactivity patterns of the two forms can also vary in certain chemical transformations [21] [24]. The free acid form may exhibit different reactivity in esterification, amidation, and other carboxylic acid reactions compared to the salt form, which requires deprotonation of the cyclohexylammonium counterion before certain reactions can proceed [21] [24]. However, the reactivity of the azido group remains largely similar between the two forms, allowing both to participate in click chemistry and other azide-specific reactions [21] [23].

Chemical Reactivity Profile

D-azidoalanine CHA salt exhibits a diverse chemical reactivity profile, primarily dominated by the azido functional group, which enables various transformations and applications in organic synthesis and bioconjugation [21] [23]. The azido group (N₃) is a versatile functional group that can participate in several important reaction types [21] [24].

One of the most significant reaction pathways for D-azidoalanine CHA salt is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as a click chemistry reaction [19] [23]. This reaction involves the cycloaddition of the azido group with terminal alkynes to form 1,2,3-triazole derivatives [19] [23]. The reaction proceeds with high efficiency and specificity under mild conditions, making it valuable for bioconjugation applications [19] [23]. The CHA salt form of D-azidoalanine can participate in these reactions following the same mechanism as the free acid form, often with enhanced solubility in the reaction media [19] [23].

Another important reaction pathway is the strain-promoted azide-alkyne cycloaddition (SPAAC), which proceeds without copper catalysis [23] [24]. This reaction involves the cycloaddition of the azido group with strained cyclooctynes and is particularly valuable for bioorthogonal labeling applications [23] [24]. The absence of copper catalysis makes this reaction suitable for biological systems where copper toxicity may be a concern [23] [24].

D-azidoalanine CHA salt can also undergo reduction reactions to convert the azido group to an amino group [21] [24]. This transformation can be achieved using various reducing agents such as triphenylphosphine (Staudinger reduction), hydrogen with palladium catalysts, or sodium borohydride [21] [24]. The resulting amino derivative can serve as a precursor for further functionalization [21] [24].

The azido group in D-azidoalanine CHA salt can participate in thermal cycloaddition reactions with various dipolarophiles, including alkenes and alkynes, to form triazoline or triazole derivatives [21] [24]. These thermal cycloadditions typically require higher temperatures compared to the catalyzed versions and may show different regioselectivity patterns [21] [24].

| Reaction Type | Reaction Partner | Product | Conditions |

|---|---|---|---|

| CuAAC | Terminal alkynes | 1,2,3-triazoles | Cu(I) catalyst, mild conditions |

| SPAAC | Strained cyclooctynes | Triazoles | No catalyst, mild conditions |

| Staudinger Reduction | Phosphines | Amines | Mild conditions, followed by hydrolysis |

| Catalytic Hydrogenation | H₂ | Amines | Pd/C or other catalysts |

| Thermal Cycloaddition | Alkenes, alkynes | Triazolines, triazoles | Elevated temperatures |

The carboxylate group in D-azidoalanine CHA salt can also participate in various reactions typical of carboxylic acid derivatives [21] [24]. However, these reactions often require prior conversion of the salt to the free acid form or direct use of the carboxylate as a nucleophile [21] [24]. Potential transformations include esterification, amidation, and reduction to alcohols [21] [24].

The reactivity of D-azidoalanine CHA salt is also influenced by its stereochemical configuration [12] [13]. The D-configuration at the alpha carbon can affect the stereochemical outcome of certain reactions, particularly those involving chiral reagents or catalysts [12] [13]. This stereochemical influence can be exploited in asymmetric synthesis applications [12] [13].

Under certain conditions, the azido group in D-azidoalanine CHA salt can decompose to release nitrogen gas, forming reactive nitrene intermediates [24] [29]. This decomposition can be triggered by heat, light, or certain catalysts and represents a potential safety consideration when handling the compound [24] [29]. However, under normal storage and usage conditions, the azido group in D-azidoalanine CHA salt is relatively stable [24] [29].

Synthetic Routes from Natural Amino Acids

The synthesis of D-azidoalanine cyclohexylammonium salt predominantly relies on readily available natural amino acids as starting materials. The most commonly employed precursors include D-serine and D-asparagine, which serve as chiral scaffolds for introducing the azide functionality [1]. The utilization of natural amino acids provides several advantages, including established stereochemistry, commercial availability, and well-characterized reaction pathways.

D-serine represents the most frequently utilized starting material due to its structural similarity to the target compound [1] [2]. The hydroxyl group present in D-serine serves as an excellent leaving group after appropriate activation, facilitating subsequent azide introduction through nucleophilic substitution mechanisms [3]. This approach maintains the desired D-configuration throughout the synthetic sequence, ensuring stereochemical integrity of the final product.

Alternative synthetic approaches utilize D-asparagine as a precursor, employing Hoffman degradation methodologies to convert the primary amide functionality into the requisite azide group [4] . This strategy offers the advantage of direct transformation of the side chain amide into the azide moiety, although it requires careful optimization of reaction conditions to prevent racemization [1].

The selection of appropriate starting materials significantly influences both the overall yield and stereochemical purity of the final product. Comprehensive evaluation of various natural amino acid precursors demonstrates that D-serine and D-asparagine provide the most efficient pathways for D-azidoalanine synthesis [1] .

Hoffman Degradation of Asparagine Approach

The Hoffman degradation methodology represents a well-established approach for converting D-asparagine derivatives into D-azidoalanine precursors [4] [6]. This transformation involves the oxidative rearrangement of the primary carboxamide group to yield an amine intermediate, which subsequently undergoes diazotransfer reactions to install the azide functionality.

The Hoffman degradation process typically employs iodosobenzene diacetate or similar hypervalent iodine reagents under controlled conditions [6]. The reaction proceeds through formation of an intermediate isocyanate, which undergoes hydrolysis to yield the corresponding amine. This methodology offers excellent stereoselectivity, preserving the D-configuration of the starting material throughout the transformation [4].

Following the Hoffman degradation, the resulting amine intermediate undergoes diazotransfer reactions using appropriate azide transfer reagents such as trifluoromethanesulfonic anhydride and sodium azide [1]. This sequential approach provides reliable access to D-azidoalanine derivatives with high chemical purity and stereochemical integrity.

The cumulative yield of the Hoffman degradation approach typically ranges from 52% over three synthetic steps, making it a competitive alternative to serine-based methodologies [1]. The principal advantages include reduced reaction steps compared to hydroxyl activation approaches and excellent preservation of stereochemical configuration.

Hydroxyl Group Activation Methods

The activation of hydroxyl groups in D-serine derivatives represents a crucial step in azidoalanine synthesis, enabling subsequent nucleophilic displacement with azide nucleophiles [7] [8]. Multiple activation strategies have been developed, each offering distinct advantages depending on the specific synthetic requirements and reaction conditions.

Mesylation Strategies

Mesylation represents one of the most widely employed hydroxyl activation methods for D-azidoalanine synthesis [8] [3]. The reaction involves treatment of protected D-serine derivatives with methanesulfonyl chloride in the presence of appropriate bases such as triethylamine or pyridine [3]. The resulting mesylate serves as an excellent leaving group for subsequent azide displacement reactions.

The mesylation reaction typically proceeds under mild conditions at temperatures ranging from 0°C to room temperature [3]. Careful optimization of reaction conditions prevents the formation of unwanted elimination products, particularly dehydroalanine derivatives that can arise through competing β-elimination pathways [1]. The use of sterically hindered bases and controlled temperature conditions effectively minimizes these side reactions.

Experimental protocols demonstrate that mesylation of N-tert-butoxycarbonyl-D-serine tert-butyl ester proceeds efficiently with methanesulfonyl chloride and triethylamine in dimethylformamide [3]. The reaction requires monitoring by thin-layer chromatography to ensure complete conversion while preventing overreaction that can lead to elimination products [1].

The subsequent displacement of the mesylate group with sodium azide typically occurs in polar aprotic solvents such as dimethyl sulfoxide or dimethylformamide at elevated temperatures [3]. These conditions promote efficient SN2 displacement while maintaining stereochemical integrity of the D-configuration.

Tosylation Approaches

Tosylation methodology provides an alternative hydroxyl activation strategy that offers enhanced stability compared to mesylate intermediates [7] [9]. The reaction involves treatment of D-serine derivatives with p-toluenesulfonyl chloride (tosyl chloride) in the presence of bases such as pyridine or triethylamine.

The tosylation reaction proceeds through nucleophilic attack of the hydroxyl oxygen on the sulfur center of tosyl chloride, resulting in formation of the tosylate ester with concomitant release of hydrogen chloride [9]. The reaction typically requires longer reaction times compared to mesylation but provides more stable intermediates that can be isolated and purified if necessary.

Tosylate intermediates demonstrate excellent stability under typical storage conditions and can withstand various purification procedures including column chromatography and recrystallization [7]. This enhanced stability makes tosylation particularly attractive for large-scale synthesis where intermediate isolation and purification may be required.

The displacement of tosylate groups with azide nucleophiles follows similar protocols to mesylate displacement, typically employing sodium azide in polar aprotic solvents [7]. The reaction proceeds through SN2 mechanism with inversion of configuration, resulting in retention of the desired D-stereochemistry when starting from D-serine derivatives.

Bromination Techniques

Bromination methodology offers a direct approach for converting hydroxyl groups into excellent leaving groups through formation of alkyl bromides [10] [11]. This strategy typically employs phosphorus tribromide, carbon tetrabromide with triphenylphosphine, or N-bromosuccinimide under appropriate conditions.

The bromination reaction proceeds through nucleophilic attack of bromide on the carbon bearing the hydroxyl group, resulting in displacement of the hydroxyl group with inversion of configuration [10]. This stereochemical outcome must be carefully considered when designing synthetic routes to ensure the desired final stereochemistry.

Brominated intermediates demonstrate high reactivity toward nucleophilic displacement reactions, facilitating efficient azide introduction under mild conditions [12]. The enhanced leaving group ability of bromide compared to other activated species often results in faster reaction rates and higher yields in the substitution step.

The azide displacement reaction typically employs sodium azide or potassium azide in polar aprotic solvents such as acetonitrile or dimethyl sulfoxide [12]. The reaction proceeds rapidly at room temperature or with mild heating, providing efficient access to azidoalanine derivatives with excellent chemical yields.

Stereoselective Synthesis Protocols

Stereoselective synthesis of D-azidoalanine cyclohexylammonium salt requires careful attention to reaction conditions and mechanistic considerations to ensure exclusive formation of the desired D-enantiomer [16] [17]. The development of efficient stereoselective protocols represents a critical aspect of scalable synthesis for this important chemical building block.

The preservation of stereochemical integrity throughout multi-step synthetic sequences demands rigorous optimization of each individual transformation [16] [18]. Particular attention must be paid to reactions that involve the chiral center, ensuring that stereochemical configuration remains unchanged or undergoes predictable inversion as required.

Enzymatic approaches offer promising alternatives for stereoselective D-amino acid synthesis [16] [19]. The utilization of D-amino acid dehydrogenases enables direct conversion of appropriate 2-keto acid precursors into D-amino acids with excellent stereoselectivity (>99% enantiomeric excess) [16]. These biocatalytic methods demonstrate broad substrate tolerance and can accommodate various side chain modifications including azide functionality.

The development of cascade enzymatic systems combining L-amino acid deaminase and D-amino acid dehydrogenase provides efficient stereoinversion protocols [20]. These systems enable conversion of readily available L-amino acids into their D-enantiomers through sequential deamination and stereoselective reductive amination steps [20].

Chemical methods for stereoselective synthesis typically rely on chiral auxiliaries or asymmetric catalysis [21] [22]. The use of chiral catalysts in Strecker-type reactions enables direct synthesis of D-amino acid derivatives with high enantiomeric purity [21]. These approaches demonstrate particular utility for large-scale production where enzymatic methods may be impractical.

Large-Scale Production Considerations

The development of efficient large-scale production methods for D-azidoalanine cyclohexylammonium salt requires comprehensive evaluation of synthetic routes, optimization of reaction conditions, and implementation of appropriate safety protocols [23] [24]. Economic considerations, environmental impact, and process safety represent critical factors in the selection of optimal production methodologies.

Batch versus continuous flow processing represents a fundamental decision in large-scale synthesis design [23]. Batch reactors offer greater flexibility for diverse product portfolios but may suffer from scalability limitations and safety concerns when handling azide-containing materials [23]. Continuous flow systems provide enhanced safety profiles and improved heat management but require more substantial capital investment and process optimization.

The selection of appropriate solvents and reagents significantly influences both the economic viability and environmental sustainability of large-scale production [25]. Green chemistry principles emphasize the importance of solvent selection, waste minimization, and atom economy in industrial processes [25]. The implementation of solvent recycling and recovery systems can substantially reduce both costs and environmental impact.

Safety considerations assume paramount importance in large-scale azide synthesis due to the potential explosive nature of organic azides [26] [27]. Appropriate process design must incorporate fail-safe mechanisms, temperature control systems, and emergency response protocols to ensure worker safety and facility protection [23].

Quality control and process analytical technology play essential roles in ensuring consistent product quality at production scale [28]. Real-time monitoring of critical process parameters enables immediate detection and correction of deviations, preventing the production of off-specification material [28].

Purification and Quality Control Standards

The purification and quality control of D-azidoalanine cyclohexylammonium salt requires implementation of rigorous analytical protocols to ensure product purity, stereochemical integrity, and chemical stability [28] [29]. Multiple analytical techniques must be employed to provide comprehensive characterization of the final product and any potential impurities.

High-performance liquid chromatography represents the primary analytical method for purity assessment and quantitative analysis [2] [29]. Reverse-phase HPLC with ultraviolet detection at 214 nm provides excellent sensitivity for amino acid detection and quantification [30]. The implementation of chiral HPLC methods enables determination of enantiomeric purity, ensuring exclusive formation of the desired D-enantiomer [16].

Nuclear magnetic resonance spectroscopy provides essential structural confirmation and purity assessment [31] [32]. Proton NMR spectroscopy enables identification of characteristic chemical shifts and coupling patterns that confirm the desired molecular structure [32]. Carbon-13 NMR spectroscopy provides additional structural information and can detect trace impurities that may not be visible in proton spectra.

Mass spectrometry analysis confirms molecular weight and provides fragmentation patterns that support structural assignments [29] [33]. High-resolution mass spectrometry enables accurate molecular weight determination and elemental composition analysis, providing definitive confirmation of product identity [29].

The cyclohexylammonium salt formation requires specific attention to stoichiometry and salt purity [34] [35]. The conversion of the free acid to the cyclohexylamine salt typically employs equimolar quantities of cyclohexylamine in appropriate solvents [35]. The salt formation can be monitored by changes in crystalline properties and thermal analysis using differential scanning calorimetry [34].

Quality control standards must address both chemical purity and microbiological safety [28] [36]. Chemical purity specifications typically require ≥95% HPLC purity with defined limits for individual impurities [2] [30]. Microbiological testing ensures absence of pathogenic organisms and compliance with pharmaceutical or research grade requirements [28].